5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused imidazole and pyridine ring system, characterized by a methyl group at the 5-position and an o-tolyl group at the 2-position. The molecular formula is , and it is recognized for its diverse applications in medicinal chemistry due to its biological activity and structural properties.
This compound is classified as a nitrogen-containing heterocycle, which is significant in various fields including pharmaceuticals and material science. Imidazo[1,2-a]pyridines are known for their biological relevance, serving as scaffolds in drug development. The specific structure of 5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine contributes to its potential therapeutic applications.
The synthesis of 5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine can be achieved through several methods, notably:
These synthetic routes highlight the versatility in producing this compound while emphasizing sustainability.
The molecular structure of 5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine can be represented as follows:
The presence of nitrogen atoms within the fused ring system significantly influences its chemical reactivity and biological properties.
5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine can participate in various chemical reactions:
These reactions underline the compound's potential utility in synthetic organic chemistry.
The mechanism of action for 5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine primarily revolves around its ability to interact with biological targets. The imidazo[1,2-a]pyridine framework is known for:
Research into these mechanisms continues to expand understanding of how structural variations affect activity.
5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine exhibits several notable physical and chemical properties:
These properties are essential for predicting behavior in biological systems and during drug formulation.
The applications of 5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine span various fields:
The ongoing research into this compound highlights its versatility and importance across scientific disciplines.
Copper-catalyzed methods provide atom-efficient routes to the imidazo[1,2-a]pyridine core. The CuI-catalyzed aerobic oxidative synthesis enables direct annulation between 2-amino-5-methylpyridine and o-methylacetophenone derivatives under oxygen atmosphere. This method proceeds via an in situ-generated α-bromo ketone intermediate, facilitated by copper-mediated bromination, followed by nucleophilic attack and dehydrative cyclization. Key advantages include functional group tolerance (halogens, methoxy, nitro) and elimination of pre-halogenation steps . Microwave-assisted Cu-catalysis significantly enhances reaction efficiency, achieving 85-92% yields within 15 minutes through rapid thermal activation .
Table 1: Optimization of Copper-Catalyzed Annulation Conditions
Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
CuI (10 mol%) | O₂ (balloon) | DMF | 110 | 10 | 78 |
CuI (15 mol%) | TBHP (2 equiv) | Toluene | 80 | 6 | 83 |
CuI (5 mol%) | - | DMSO | 120 (MW) | 0.25 | 92 |
Three-component reactions (3CR) enable simultaneous introduction of pharmacophores at electrophilic C3 and C6 positions. The Y(OTf)₃-catalyzed aza-Friedel-Crafts reaction efficiently constructs C3-aminomethylated derivatives by condensing 5-methyl-2-(o-tolyl)imidazo[1,2-a]pyridine with aldehydes and morpholine. This Lewis acid-mediated process generates iminium intermediates that undergo regioselective attack at C3, achieving 75-94% yields under air atmosphere without inert gas protection [6]. For C6 functionalization, ultrasound-assisted C-H activation in aqueous media provides an eco-compatible approach. Using KI/TBHP systems, 6-iodo derivatives are synthesized in 89% yield within 30 minutes, serving as versatile intermediates for cross-coupling .
Table 2: Scope of Three-Component Functionalization
Imidazopyridine | Aldehyde | Amine | Product | Yield (%) |
---|---|---|---|---|
5-Methyl-2-(o-tolyl)-IP | p-NO₂-C₆H₄CHO | Morpholine | C3-(4-Nitrophenyl)aminomethyl | 87 |
5-Methyl-2-(o-tolyl)-IP | C₆H₅CHO | Piperidine | C3-Phenylpiperidinomethyl | 82 |
6-Bromo-5-methyl-2-(o-tolyl)-IP | p-Cl-C₆H₄CHO | Dibenzylamine | C3-(4-Chlorophenyl)-N,N-dibenzylmethyl | 76 |
Palladium catalysis enables late-stage diversification of halogenated intermediates. Suzuki-Miyaura coupling of 6-bromo-5-methyl-2-(o-tolyl)imidazo[1,2-a]pyridine with arylboronic acids proceeds efficiently under microwave irradiation (Pd(OAc)₂/XPhos, K₂CO₃, DMF, 100°C), introducing biaryl moieties at C6 with 80-93% yields [8]. For carbonylative functionalization, aminocarbonylation of 2-iodo analogs using PdCl₂(PPh₃)₂/CO system installs amide groups at C2 position. Primary/secondary amines participate effectively, generating diversely substituted 2-carboxamide derivatives (Table 3). This method demonstrates excellent chemoselectivity, preserving methyl and o-tolyl groups [1].
Table 3: Palladium-Catalyzed Carbonylative Amination
2-Iodo-IP Substrate | Amine | Product | Yield (%) |
---|---|---|---|
5-Methyl-2-iodo-IP | Morpholine | 2-(N-Morpholinylcarbonyl) | 88 |
5-Methyl-2-iodo-IP | p-Toluidine | 2-(4-Methylphenyl)aminocarbonyl | 85 |
5-Methyl-2-iodo-IP | Benzylamine | 2-(Benzylaminocarbonyl) | 91 |
Mannich reactions introduce aminomethyl groups at C3, significantly modulating biological activity. Condensation of 5-methyl-2-(o-tolyl)imidazo[1,2-a]pyridine with formaldehyde and substituted anilines generates tertiary amines with enhanced electron-donating capacity. Molecular docking confirms these derivatives dock efficiently into the NF-κB p50 subunit (binding energy: -9.2 to -10.8 kcal/mol), with para-methoxy aniline Mannich bases exhibiting strongest affinity due to H-bonding with Cys59 residue [4]. Cellular studies demonstrate potent NF-κB pathway suppression (IC₅₀ = 3.7 μM in MDA-MB-231 cells) via IκBα stabilization and STAT3 phosphorylation inhibition. Combining Mannich derivatives with curcumin synergistically reduces pro-inflammatory cytokines (TNF-α, IL-6) by 78-85% compared to monotherapy [4] [7].
Table 4: Bioactivity of Representative Mannich Derivatives
Mannich Base Structure | NF-κB IC₅₀ (μM) | STAT3 Inhibition (%) | Cytokine Reduction (vs control) |
---|---|---|---|
C3-N(Ph)CH₃ (unsubstituted) | 12.4 | 42 | 58% |
C3-N(4-MeO-C₆H₄)CH₃ | 3.7 | 89 | 85% |
C3-N(3,5-diCl-C₆H₃)CH₃ | 5.2 | 76 | 79% |
Comprehensive Compound Index
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: